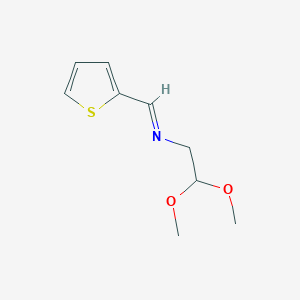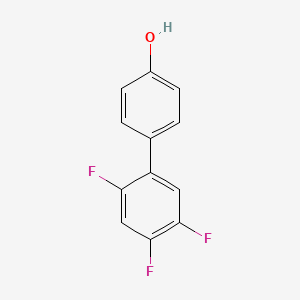
1-(5-amino-1H-indol-3-yl)ethanone
概要
説明
1-(5-amino-1H-indol-3-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-amino-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . Another method includes the use of methanesulfonic acid in methanol under reflux conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including cyclization reactions and catalytic methods. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反応の分析
Types of Reactions: 1-(5-amino-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the reaction conditions and reagents used .
科学的研究の応用
1-(5-amino-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-(5-amino-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its potential in cancer prevention and treatment.
Uniqueness: 1-(5-amino-1H-indol-3-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino group at the 5-position and ethanone group at the 1-position make it a versatile compound for various applications .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(5-amino-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,11H2,1H3 |
InChIキー |
CARZFISDSVUPAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one](/img/structure/B8661326.png)




![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B8661353.png)



![Methyl 4-[(2-fluorophenyl)methoxy]benzoate](/img/structure/B8661388.png)



